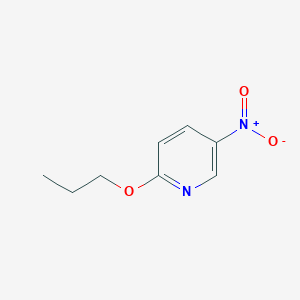

5-Nitro-2-propoxypyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Nitro-2-propoxypyridine is an organic compound with the molecular formula C8H10N2O3 It is a derivative of pyridine, characterized by the presence of a nitro group at the 5-position and a propoxy group at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-propoxypyridine typically involves the reaction of 2-chloro-5-nitropyridine with sodium hydride in N,N-dimethylformamide (DMF) at 0°C, followed by the addition of propan-1-ol. The reaction mixture is then stirred at room temperature to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Análisis De Reacciones Químicas

Types of Reactions: 5-Nitro-2-propoxypyridine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.

Major Products:

Reduction: The reduction of the nitro group yields 5-amino-2-propoxy-pyridine.

Substitution: Various substituted derivatives can be obtained depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

5-Nitro-2-propoxypyridine is characterized by a nitro group at the 5-position and a propoxy group at the 2-position of the pyridine ring. Its molecular formula is C8H10N2O3, which indicates the presence of two nitrogen atoms and three oxygen atoms in addition to carbon and hydrogen. The structural features contribute to its reactivity and biological activity.

Chemistry

In the field of chemistry, this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable for organic synthesis. The compound can be utilized in various reactions, including nucleophilic substitutions and coupling reactions, which are essential for developing new materials and compounds.

Biology

Research has highlighted the potential biological activities of this compound derivatives, particularly their antimicrobial and antiviral properties. Studies have shown that similar pyridine derivatives exhibit inhibitory effects against viruses such as SARS-CoV and feline coronaviruses . The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. This property makes it a candidate for further exploration in virology and microbiology.

Medicine

The compound is being investigated for its potential as a pharmaceutical intermediate. Its derivatives may serve as precursors for developing new drugs targeting specific diseases or conditions. For instance, pyridine derivatives have been studied for their role in treating cognitive disorders and infections . The ongoing research aims to evaluate the efficacy and safety of these compounds in clinical settings.

Industry

In industrial applications, this compound is utilized in the production of agrochemicals and specialty chemicals. Its unique reactivity allows it to be incorporated into formulations that enhance agricultural productivity or develop new materials with desired properties. The compound's versatility makes it suitable for various industrial processes.

Case Study 1: Antiviral Activity

A study evaluated the antiviral activity of pyridine N-oxide derivatives against feline infectious peritonitis virus (FIPV) and SARS-CoV. The results indicated that specific substituents on the pyridine ring significantly influenced antiviral potency . Although this study did not focus directly on this compound, it provides insights into how similar compounds can be effective against viral infections.

Case Study 2: Synthesis of Pharmaceutical Intermediates

Research on synthetic methods for producing nitro-substituted pyridines demonstrated that this compound can be synthesized efficiently using modern techniques such as microreactor technology. This method enhances yield and purity while minimizing environmental impact . Such advancements facilitate the compound's use in pharmaceutical applications.

Mecanismo De Acción

The mechanism of action of 5-Nitro-2-propoxypyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation.

Comparación Con Compuestos Similares

- 5-Nitro-2-methoxy-pyridine

- 5-Nitro-2-ethoxy-pyridine

- 5-Nitro-2-butoxy-pyridine

Comparison: 5-Nitro-2-propoxypyridine is unique due to its specific propoxy group, which imparts distinct chemical and physical properties compared to its analogs

Actividad Biológica

5-Nitro-2-propoxypyridine is a pyridine derivative that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and agrochemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a nitro group at the 5-position and a propoxy group at the 2-position of the pyridine ring. The presence of these substituents significantly influences its chemical reactivity and biological properties. The nitro group enhances its potential for reduction reactions, while the propoxy group increases lipophilicity, aiding membrane permeability and bioavailability.

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. This mechanism is common among nitro-substituted compounds, which often exhibit antimicrobial and anticancer activities .

Biological Activities

1. Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi .

2. Insecticidal Properties

The insecticidal activity of pyridine derivatives has been explored, particularly in relation to their effectiveness against pests such as the American cockroach (Periplaneta americana). Variations in substituents at the 5-position of the pyridine ring have been correlated with changes in insecticidal potency . While specific data on this compound is limited, its structural similarities suggest potential efficacy.

3. Anticancer Potential

The anticancer properties of nitro-substituted pyridines have been documented in various studies. These compounds can induce apoptosis in cancer cells through multiple pathways, including the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways .

Case Studies

A review of literature on nitropyridines highlights several case studies demonstrating their biological activities:

- Case Study 1: A study investigated a series of nitropyridine derivatives for their antimicrobial activity against Escherichia coli and Salmonella typhi. The results indicated that certain derivatives exhibited moderate to strong antibacterial effects, suggesting that this compound may share similar properties .

- Case Study 2: Research focused on insecticidal activities revealed that modifications at the 5-position could enhance potency against specific pests. While direct studies on this compound are scarce, it is hypothesized that its structure may confer similar benefits in pest control applications .

Comparative Analysis

The following table summarizes the biological activities of selected nitropyridine derivatives compared to this compound:

| Compound | Antimicrobial Activity | Insecticidal Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate | Potential | Promising |

| 3-Nitropyridine | Strong | Moderate | Moderate |

| 4-Nitropyridine | Weak | High | Low |

Propiedades

IUPAC Name |

5-nitro-2-propoxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-2-5-13-8-4-3-7(6-9-8)10(11)12/h3-4,6H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWUTOSWVVDUJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.